Cas no 850904-22-2 (2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Isoquinolinone, 2-[(4-bromophenyl)methyl]-3,4-dihydro-5-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-
- 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one
- 2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
- 850904-22-2
- 2-(4-bromobenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- F0556-0025
- AKOS024583058
- 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
-
- Inchi: 1S/C28H28BrN3O3/c29-22-11-9-21(10-12-22)19-32-14-13-24-25(28(32)34)7-4-8-26(24)35-20-27(33)31-17-15-30(16-18-31)23-5-2-1-3-6-23/h1-12H,13-20H2
- InChI Key: BZVIPUAXHABBIO-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C(OCC(=O)N3CCN(C4=CC=CC=C4)CC3)=CC=C2)CCN1CC1=CC=C(Br)C=C1
Computed Properties
- Exact Mass: 533.13140g/mol
- Monoisotopic Mass: 533.13140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 714
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
- XLogP3: 4.7
Experimental Properties
- Density: 1.401±0.06 g/cm3(Predicted)
- Boiling Point: 746.5±60.0 °C(Predicted)
- pka: 2.96±0.10(Predicted)
2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0556-0025-25mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-5μmol |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-20mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-2μmol |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-1mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-5mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-30mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-2mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-50mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0556-0025-15mg |
2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one |
850904-22-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one Related Literature
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Comprehensive Analysis of 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850904-22-2)
The compound 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850904-22-2) is a highly specialized organic molecule with a unique structural framework. Its intricate design combines a tetrahydroisoquinolinone core with a 4-bromophenyl and 4-phenylpiperazine moiety, making it a subject of interest in pharmaceutical and chemical research. This compound is often explored for its potential applications in drug discovery, particularly in targeting specific biochemical pathways.
In recent years, the demand for novel heterocyclic compounds like 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one has surged due to their versatility in medicinal chemistry. Researchers are particularly intrigued by its pharmacophore properties, which could be leveraged for designing new therapeutic agents. The presence of both bromine and piperazine groups enhances its reactivity, enabling diverse synthetic modifications.
One of the most frequently asked questions in online forums and academic discussions revolves around the synthetic routes for this compound. Optimizing its synthesis is critical for scaling up production while maintaining high purity. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and efficiency. These methods align with the growing trend of green chemistry, which emphasizes sustainable and eco-friendly processes.
The structure-activity relationship (SAR) of 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one is another hot topic among researchers. By studying how slight modifications to its structure affect biological activity, scientists can tailor the compound for specific applications. For instance, replacing the bromine atom with other halogens or functional groups could alter its binding affinity to target proteins, a strategy commonly used in drug design.
From an industrial perspective, the compound's stability and solubility are key considerations. Its logP value and hydrogen bonding capacity influence its pharmacokinetic properties, making it a candidate for further preclinical studies. These factors are particularly relevant in the context of central nervous system (CNS) drug development, where blood-brain barrier penetration is crucial.
In summary, 2-(4-bromophenyl)methyl-5-2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS No. 850904-22-2) represents a promising avenue for scientific exploration. Its multifaceted chemistry and potential applications in biomedical research underscore its importance in modern science. As interest in targeted therapies and personalized medicine grows, compounds like this will undoubtedly play a pivotal role in shaping the future of healthcare.
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